molecular formula C8H13N3O2 B15308567 2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine

2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine

Cat. No.: B15308567
M. Wt: 183.21 g/mol
InChI Key: PHRPZAZURWNCSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method involves the use of pyrimidine-5-amine as a starting material, which is then reacted with 1-methoxypropan-2-yl chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in target organisms. In medicinal applications, it may interact with various enzymes and receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a mitochondrial complex I electron transport inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-(1-methoxypropan-2-yloxy)pyrimidin-5-amine

InChI

InChI=1S/C8H13N3O2/c1-6(5-12-2)13-8-10-3-7(9)4-11-8/h3-4,6H,5,9H2,1-2H3

InChI Key

PHRPZAZURWNCSD-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC1=NC=C(C=N1)N

Origin of Product

United States

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